

SSR128129E molecular mechanism of action

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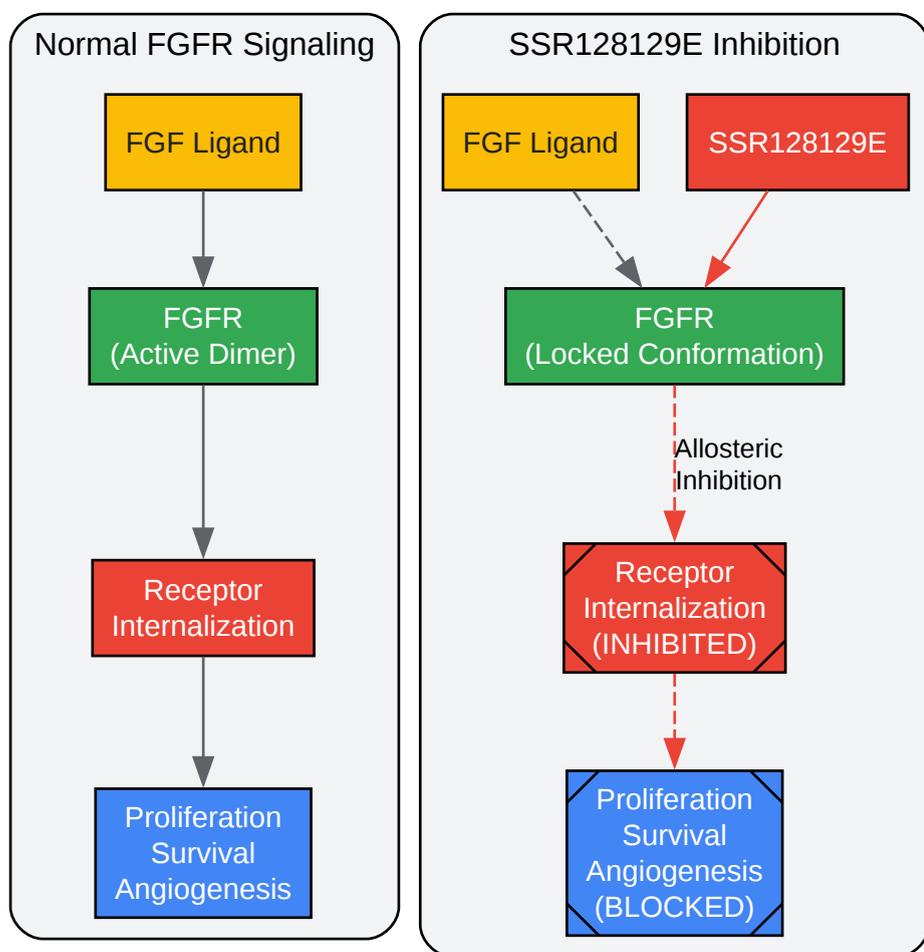
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Molecular Mechanism of Action

SSR128129E (SSR) functions through an allosteric mechanism. As illustrated below, it binds to the extracellular portion of the FGFR, stabilizing a conformation that disrupts downstream signaling.



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SSR128129E allosterically inhibits FGFR signaling and internalization.

Key Experimental Data and Techniques

The molecular mechanism of **SSR128129E** was elucidated using multiple biophysical and computational techniques, with key quantitative findings summarized in the table below.

Table 1: Key Experimental Findings on SSR128129E Mechanism

Experimental Technique	Key Finding	Quantitative/Functional Outcome
Crystallography, NMR, FTIR	SSR binding induces a conformational change in the extracellular FGFR domain [1] [2].	Direct structural evidence of an allosteric mechanism.
Molecular Dynamics & Free Energy Calculations	Provided a model for the stability and energy landscape of the SSR-FGFR complex [1].	Theoretical validation of the binding model and affinity.
Structure-Activity Relationship (SAR) & FGFR Mutagenesis	Identified specific residues in the FGFR extracellular domain critical for SSR binding [1].	Confirmed the allosteric binding site is distinct from the FGF binding site.
Cellular Signaling Assays	Inhibits FGF-induced FGFR internalization and downstream signaling [1].	Functional inhibition at nanomolar (nM) concentrations [3].
Preclinical In Vivo Models (U87 orthotopic xenograft)	Treatment prior to irradiation significantly increased neurological sign-free survival in mice [3].	Demonstrated radiosensitization potential in glioblastoma.

Experimental Protocols

Based on the research, here are methodologies for key experiments that validate **SSR128129E**'s mechanism and function.

Protocol: Assessing FGFR Pathway Inhibition in Glioblastoma Cells

This protocol is adapted from studies demonstrating that **SSR128129E** overcomes glioblastoma radioresistance [3].

- **Cell Culture:** Use human glioblastoma cell lines (e.g., U87, U251). Maintain as monolayers in DMEM medium supplemented with 10% Fetal Calf Serum (FCS) at 37°C.
- **Drug Treatment:** Prepare a stock solution of **SSR128129E**. Treat exponentially growing cells with a concentration of **0.1 μ M SSR128129E** prior to irradiation. This concentration was shown to not affect cell growth on its own but effectively sensitizes cells to radiation [3].
- **Clonogenic Survival Assay:** After treatment, irradiate cells at desired doses (e.g., 2-6 Gy). Subsequently, seed cells at low densities and allow them to form colonies for 1-3 weeks. Fix and stain colonies with crystal violet. Count colonies (typically >50 cells) to generate survival curves and calculate the sensitization enhancement ratio.

Protocol: In Vivo Radiosensitization Study

This protocol outlines the in vivo validation of **SSR128129E**'s efficacy [3].

- **Animal Model:** Establish orthotopic xenografts by implanting U87 glioblastoma cells into the brains of mice.
- **Dosing Regimen:** Treat tumor-bearing mice with **SSR128129E** prior to localized irradiation.
 - **A proven effective regimen:** Two subsequent local irradiations of **2.5 Gy** each following **SSR128129E** administration [3].
- **Primary Endpoint:** Monitor and record **neurological sign-free survival**.
 - **Expected Outcome:** A statistically significant increase in survival for the group receiving **SSR128129E** plus radiation compared to radiation alone or control groups [3].

Conclusion for Drug Development

SSR128129E represents a distinct class of FGFR inhibitors. Its extracellular, allosteric mechanism offers a potential therapeutic advantage by avoiding kinase-domain-related toxicity and may be effective against tumors driven by FGFR pathway activation. The strongest preclinical evidence supports its development as a **radiosensitizing agent**, particularly for treatment-resistant cancers like glioblastoma [3].

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